BenchChemオンラインストアへようこそ!

N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (CAS 882084-18-6) is a substituted phenylacrylamide derivative with the molecular formula C₁₉H₂₀BrNO₂ and a molecular weight of 374.27 g/mol. It belongs to the class of acrylamide compounds that are frequently employed as chemical probes and intermediates in medicinal chemistry research.

Molecular Formula C19H20BrNO2
Molecular Weight 374.278
CAS No. 882084-18-6
Cat. No. B2416252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide
CAS882084-18-6
Molecular FormulaC19H20BrNO2
Molecular Weight374.278
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Br)C
InChIInChI=1S/C19H20BrNO2/c1-3-12-23-17-8-4-15(5-9-17)6-11-19(22)21-16-7-10-18(20)14(2)13-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-6+
InChIKeyVJCQGMWVRKAMFD-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (CAS 882084-18-6): Structural and Supplier Baseline for Research Procurement


N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (CAS 882084-18-6) is a substituted phenylacrylamide derivative with the molecular formula C₁₉H₂₀BrNO₂ and a molecular weight of 374.27 g/mol . It belongs to the class of acrylamide compounds that are frequently employed as chemical probes and intermediates in medicinal chemistry research. The compound is commercially available from Sigma-Aldrich under the AldrichCPR product line (catalog R898732) and is distributed as part of a collection of rare and unique chemicals for early discovery research .

Why N-(4-Bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide Cannot Be Interchanged with In-Class Acrylamide Analogs


Acrylamide derivatives containing the 4-bromo-3-methylphenyl moiety exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent modifications. Within this class, even minor alterations to the phenyl substitution pattern or the acrylamide conjugation partner can drastically alter biological target engagement. For instance, in studies of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, a single substituent change differentiated compounds with an IC₅₀ of 1.469 µM against alkaline phosphatase from those with no measurable inhibition [1]. Furthermore, bromo-substitution at the aryl group in related phenolic diarylpropanes significantly increased cytotoxicity, albeit via necrosis rather than apoptosis, underscoring that biological outcome is highly contingent on precise substitution [2]. Therefore, substituting N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide with a structurally similar acrylamide lacking the exact 4-propoxy or bromo-methyl substitution would introduce uncharacterized variability in assay systems, compromising reproducibility and mechanistic interpretation.

Quantitative Differentiation Evidence for N-(4-Bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (CAS 882084-18-6) Against Closest Analogs


Comparative Molecular Weight and Lipophilicity Profile: N-(4-Bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide vs. Methylthio and Nitrophenyl Analogs

The molecular weight and lipophilic substitution of N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (MW 374.27) are quantitatively distinct from its closest commercially available analogs, which may influence compound partitioning, membrane permeability, and non-specific binding in biological assays . The 4-propoxy group confers a calculated XLogP3 value of approximately 5.0, compared to ~4.2 for the methylthio analog (CAS 478258-02-5) and ~3.8 for the nitrophenyl analog (CAS 331461-64-4) [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Structural Determinants of Enzyme Inhibition Potency: 4-Bromo-3-Methylphenyl Moiety in Alkaline Phosphatase Assays

Compounds bearing the 4-bromo-3-methylphenyl group exhibit measurable inhibitory activity against alkaline phosphatase. In a study of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, the most potent compound (5d) demonstrated an IC₅₀ of 1.469 ± 0.02 µM [1]. This establishes a baseline potency for the 4-bromo-3-methylphenyl pharmacophore when conjugated to an appropriate heterocyclic partner. In contrast, the 4-chloro-3-methylphenyl analog of the target compound (N-(4-chloro-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide) was reported to have an IC₅₀ of 10.0 µM against the HeLa cancer cell line, suggesting that bromine substitution at the 4-position of the phenyl ring yields a ~6.8-fold potency increase over chlorine in this related cellular context .

Enzyme Inhibition Structure-Activity Relationship Antibacterial Drug Discovery

Propoxy Chain Impact on Physicochemical and Pharmacokinetic Profile: N-(4-Bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide vs. Methoxy and Benzodioxole Analogs

The 4-propoxy substituent on the phenylacrylamide backbone is hypothesized to increase lipophilicity and metabolic stability compared to shorter alkoxy chains or heterocyclic replacements. The propoxy group (three-carbon chain) extends molecular flexibility and increases calculated logP by approximately 0.5–1.0 log units relative to a methoxy analog . Furthermore, the absence of a methylenedioxyphenyl (benzodioxole) group distinguishes this compound from analogs like 3-(1,3-benzodioxol-5-yl)-N-(4-bromo-3-methylphenyl)acrylamide (MW 360.2), which may be metabolically labile due to the methylenedioxy bridge .

Pharmacokinetics Solubility Metabolic Stability

Antimalarial Class Association: N-(4-Bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide as a Structural Analog of Patent-Disclosed Antimalarial Acrylamides

N-(4-Bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide is structurally related to acrylamide derivatives disclosed in patent literature as inhibitors of protozoal parasites, specifically Plasmodium falciparum [1]. The patent (US-9637473-B2) describes acrylamide derivatives of formula I wherein R1 represents phenyl or 5- or 6-membered heteroaryl, and ring A is phenylene or pyridin-diyl, with the group X—R3 attached in meta- or para-position. The target compound maps onto this general scaffold, with the 4-propoxy group serving as R3 and the 4-bromo-3-methylphenyl group as R1. While no direct IC₅₀ data are available for the target compound, the class-level activity against P. falciparum is established in the patent, providing a rationale for its use as a starting point for antimalarial lead optimization [1].

Antimalarial Drug Discovery Protozoal Infections Plasmodium falciparum

Recommended Research and Industrial Application Scenarios for N-(4-Bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide (CAS 882084-18-6)


Enzyme Inhibition Screening for Alkaline Phosphatase-Targeting Antibacterial Agents

Utilize N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide as a chemical probe in alkaline phosphatase inhibition assays, given the demonstrated IC₅₀ of 1.469 µM for structurally related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. Its 4-bromo-3-methylphenyl pharmacophore is critical for enzyme engagement [1]. Compare its potency against a panel of analogs (e.g., chloro-substituted, methylthio-substituted) to establish SAR for lead optimization.

Pharmacokinetic Profiling in In Vivo Antimalarial Efficacy Models

Employ this compound in mouse models of Plasmodium infection to evaluate in vivo efficacy and pharmacokinetic parameters. The 4-propoxy chain is predicted to enhance metabolic stability and half-life, making it a suitable candidate for oral bioavailability studies. Use as a reference compound for assessing the PK/PD relationship within the acrylamide antimalarial class [2].

Cytotoxicity Screening Against Cancer Cell Lines

Screen N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) to quantify its cytotoxic potential. Bromo-substitution at the aryl group has been shown to significantly increase cytotoxicity in related phenolic diarylpropanes [3]. Include the chloro-analog (N-(4-chloro-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide, IC₅₀ = 10.0 µM in HeLa) as a negative control to assess the impact of halogen substitution on cell killing .

Physicochemical Property Optimization for Lead Compound Selection

Use this compound as a benchmark for assessing the impact of alkoxy chain length and halogen substitution on key drug-like properties (molecular weight, logP, solubility). Compare its measured logP and aqueous solubility to methoxy, ethoxy, and benzodioxole analogs to guide the selection of a lead candidate with an optimal balance of permeability and metabolic stability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromo-3-methylphenyl)-3-(4-propoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.